![molecular formula C11H9F3N2O B2963417 {1-[4-(trifluoromethyl)phenyl]-1H-pyrazol-3-yl}-methanol CAS No. 1143521-31-6](/img/structure/B2963417.png)
{1-[4-(trifluoromethyl)phenyl]-1H-pyrazol-3-yl}-methanol
Vue d'ensemble
Description
{1-[4-(trifluoromethyl)phenyl]-1H-pyrazol-3-yl}-methanol is a compound of significant interest due to its unique chemical structure and potential applications in various fields. Its structure comprises a pyrazole ring attached to a phenyl ring substituted with a trifluoromethyl group, making it a versatile entity in chemical synthesis and research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: To synthesize {1-[4-(trifluoromethyl)phenyl]-1H-pyrazol-3-yl}-methanol, chemists often start with 4-(trifluoromethyl)benzaldehyde and 3-aminopyrazole. A condensation reaction typically follows under acidic or basic conditions, resulting in the formation of the pyrazole ring. Subsequently, the hydroxyl group is introduced through a reduction reaction using suitable reducing agents like sodium borohydride.
Industrial Production Methods: For industrial-scale production, similar synthetic routes are employed, albeit optimized for efficiency and yield. Catalysts and optimized reaction conditions ensure large-scale synthesis is economically feasible. Common industrial techniques include batch processing and continuous flow reactors, which help control reaction parameters effectively.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: {1-[4-(trifluoromethyl)phenyl]-1H-pyrazol-3-yl}-methanol can undergo oxidation to form corresponding ketones or aldehydes, depending on the oxidizing agent used.
Reduction: The compound itself can be reduced further to alter the hydroxyl group, possibly forming alcohol derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the pyrazole or phenyl rings, introducing various functional groups.
Common Reagents and Conditions: Oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions are commonly used. Reaction conditions vary, with specific temperatures, solvents, and timeframes optimized for each reaction.
Major Products: Oxidation typically yields carbonyl compounds, reduction results in different alcohol derivatives, and substitution reactions can produce a wide array of functionally diverse molecules.
Applications De Recherche Scientifique
Chemistry: In chemical research, this compound is a valuable intermediate for synthesizing complex organic molecules. Its functional groups allow for various modifications, making it a building block in synthetic chemistry.
Biology and Medicine: In biological research, {1-[4-(trifluoromethyl)phenyl]-1H-pyrazol-3-yl}-methanol has shown potential as a pharmacophore in drug development. Its ability to interact with specific biological targets makes it a candidate for developing new therapeutic agents, particularly in anti-inflammatory and anticancer research.
Industry: The compound's stability and reactivity make it suitable for material science applications, including the development of novel polymers and advanced materials with specific properties, such as increased durability or resistance to environmental factors.
Mécanisme D'action
The compound's mechanism of action in biological systems involves interacting with molecular targets, such as enzymes or receptors. Its pyrazole ring can bind to specific active sites, while the trifluoromethyl group can enhance binding affinity and specificity. These interactions influence cellular pathways, potentially leading to desired therapeutic effects or biochemical reactions.
Comparaison Avec Des Composés Similaires
1-Phenyl-1H-pyrazol-3-ol
1-(4-Methylphenyl)-1H-pyrazol-3-ol
1-(4-Chlorophenyl)-1H-pyrazol-3-ol
These compounds share a similar pyrazole core but differ in their phenyl ring substitutions, leading to varying chemical and biological properties.
There you have it—a deep dive into the fascinating world of {1-[4-(trifluoromethyl)phenyl]-1H-pyrazol-3-yl}-methanol. Intrigued by anything specific?
Propriétés
IUPAC Name |
[1-[4-(trifluoromethyl)phenyl]pyrazol-3-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3N2O/c12-11(13,14)8-1-3-10(4-2-8)16-6-5-9(7-17)15-16/h1-6,17H,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWWGVXCFMYPERV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)N2C=CC(=N2)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
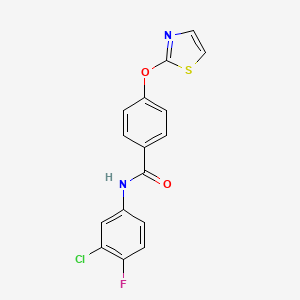
![2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)azetidin-3-ylidene]-2-fluoroacetic acid](/img/structure/B2963335.png)
![ethyl 4-{2-[(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)sulfanyl]acetamido}benzoate](/img/structure/B2963339.png)
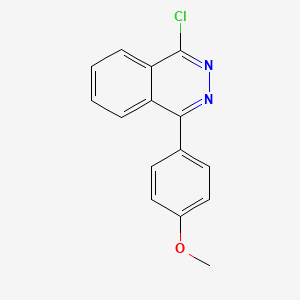
![6-[3-(2-methyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2963342.png)
![[3-(Difluoromethyl)oxetan-3-yl]methanamine](/img/structure/B2963343.png)
![Methyl 2-{[(4-methoxyphenyl)sulfonyl]amino}propanoate](/img/structure/B2963347.png)
![1-benzyl-3-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-3-[(pyridin-4-yl)methyl]thiourea](/img/structure/B2963348.png)
![N-(4-ethylphenyl)-2-({6-oxo-5-propyl-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide](/img/structure/B2963350.png)
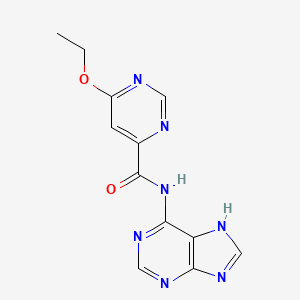
![(1-hydroxy-2-naphthyl)[1-(4-methoxyphenyl)-1H-pyrazol-4-yl]methanone](/img/structure/B2963353.png)
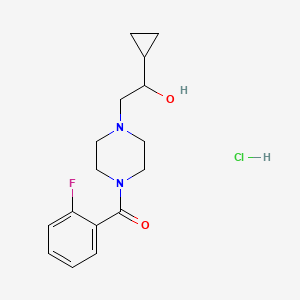
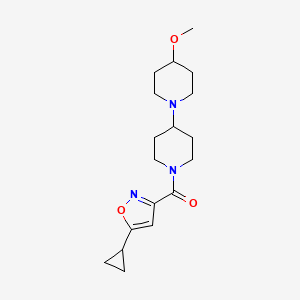
![N-methyl-N-{[1-(4-methylthiophene-2-carbonyl)piperidin-4-yl]methyl}-4-(trifluoromethyl)pyridin-2-amine](/img/structure/B2963357.png)
